![molecular formula C12H18N2O B2784921 1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one CAS No. 2249130-51-4](/img/structure/B2784921.png)
1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one
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Overview
Description
1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring substituted with a prop-2-ynyl group and a pyrrolidin-2-one moiety, making it a unique and versatile compound.
Preparation Methods
The synthesis of 1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis of the desired compound.
Chemical Reactions Analysis
1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, derivatives of pyrrolidin-2-one have been shown to inhibit prolyl-tRNA synthetase, a clinically validated antimalarial target .
Comparison with Similar Compounds
1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with similar structural features but lacking the prop-2-ynyl and piperidine substituents.
Pyrrolidin-2,5-diones: Compounds with an additional carbonyl group at the 5-position, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-prop-2-ynylpiperidin-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-7-13-9-5-11(6-10-13)14-8-3-4-12(14)15/h1,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQTASTLONJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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